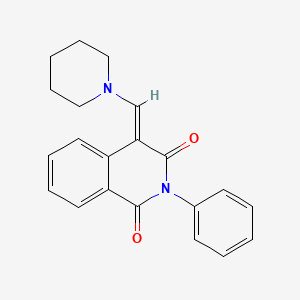![molecular formula C18H25ClO5 B5169546 diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
diethyl [5-(4-chlorophenoxy)pentyl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [5-(4-chlorophenoxy)pentyl]malonate, also known as CPMM, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CPMM is a member of the malonate ester family and has been found to have potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of diethyl [5-(4-chlorophenoxy)pentyl]malonate is not fully understood. However, it has been suggested that diethyl [5-(4-chlorophenoxy)pentyl]malonate exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). diethyl [5-(4-chlorophenoxy)pentyl]malonate has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
diethyl [5-(4-chlorophenoxy)pentyl]malonate has been found to have significant biochemical and physiological effects. In vitro studies have shown that diethyl [5-(4-chlorophenoxy)pentyl]malonate inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). diethyl [5-(4-chlorophenoxy)pentyl]malonate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation. In vivo studies have shown that diethyl [5-(4-chlorophenoxy)pentyl]malonate can reduce the severity of inflammation in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using diethyl [5-(4-chlorophenoxy)pentyl]malonate in lab experiments is its high purity and stability. diethyl [5-(4-chlorophenoxy)pentyl]malonate is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using diethyl [5-(4-chlorophenoxy)pentyl]malonate is its low solubility in water, which can make it difficult to administer in vivo. diethyl [5-(4-chlorophenoxy)pentyl]malonate also has a short half-life in vivo, which can limit its effectiveness.
Zukünftige Richtungen
There are several future directions for the study of diethyl [5-(4-chlorophenoxy)pentyl]malonate. One area of research is the development of more efficient synthesis methods for diethyl [5-(4-chlorophenoxy)pentyl]malonate. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of diethyl [5-(4-chlorophenoxy)pentyl]malonate. Further studies are also needed to determine the optimal dosage and administration route of diethyl [5-(4-chlorophenoxy)pentyl]malonate for in vivo applications. Additionally, the potential applications of diethyl [5-(4-chlorophenoxy)pentyl]malonate in other fields such as materials science and agriculture should be further explored.
Synthesemethoden
Diethyl [5-(4-chlorophenoxy)pentyl]malonate can be synthesized by reacting diethyl malonate with 4-chlorophenol and 5-bromopentyl bromide in the presence of potassium carbonate. The reaction is carried out in anhydrous dimethylformamide (DMF) at a temperature of 80°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure diethyl [5-(4-chlorophenoxy)pentyl]malonate.
Wissenschaftliche Forschungsanwendungen
Diethyl [5-(4-chlorophenoxy)pentyl]malonate has been extensively studied for its potential applications in various fields of science. In medicine, diethyl [5-(4-chlorophenoxy)pentyl]malonate has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. diethyl [5-(4-chlorophenoxy)pentyl]malonate has also been found to have potential applications in the treatment of Alzheimer's disease. In agriculture, diethyl [5-(4-chlorophenoxy)pentyl]malonate has been found to have herbicidal properties and can be used as a selective herbicide. In materials science, diethyl [5-(4-chlorophenoxy)pentyl]malonate has been found to have potential applications in the synthesis of functional materials.
Eigenschaften
IUPAC Name |
diethyl 2-[5-(4-chlorophenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClO5/c1-3-22-17(20)16(18(21)23-4-2)8-6-5-7-13-24-15-11-9-14(19)10-12-15/h9-12,16H,3-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOACXBDMDZDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=C(C=C1)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide](/img/structure/B5169463.png)
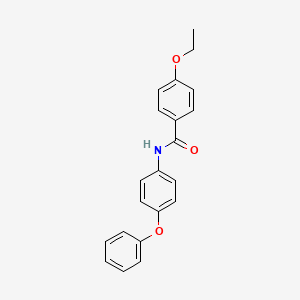
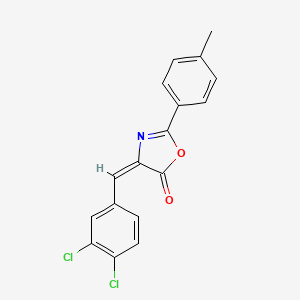
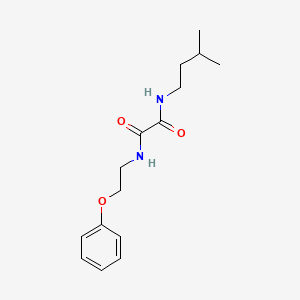
![N-[4-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5169483.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5169489.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)
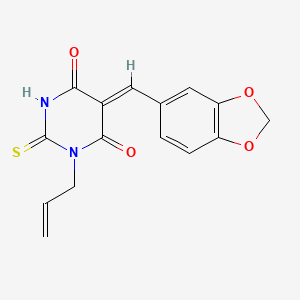
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)
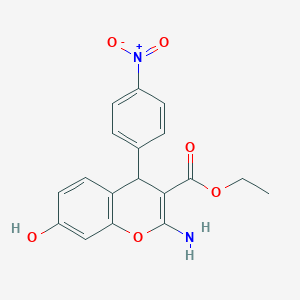
![2-butyn-1-yl{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(2-furylmethyl)amine](/img/structure/B5169539.png)
![17-(2,5-dimethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169543.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)
